1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate
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Overview
Description
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate is a chemical compound with the molecular formula C15H26O2. It is known for its fruity and floral aroma, often described as having a scent reminiscent of fresh roses and fruits . This compound is a colorless to pale yellow liquid that is soluble in ethanol, ether, and chloroform but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate typically involves esterification reactions. One common method is the reaction between 1,5-dimethyl-1-vinylhex-4-enol and 3-phenylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-phenylpropionic acid derivatives.
Reduction: 1,5-Dimethyl-1-vinylhex-4-enyl alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-1-vinylhex-4-enyl acetate
- 1,5-Dimethyl-1-vinylhex-4-enyl butyrate
- 1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Uniqueness
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate stands out due to its unique combination of a vinyl group and a phenylpropionate ester, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various fields .
Properties
CAS No. |
71617-12-4 |
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Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 3-phenylpropanoate |
InChI |
InChI=1S/C19H26O2/c1-5-19(4,15-9-10-16(2)3)21-18(20)14-13-17-11-7-6-8-12-17/h5-8,10-12H,1,9,13-15H2,2-4H3 |
InChI Key |
RBQBQDDJTGLLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)CCC1=CC=CC=C1)C |
Origin of Product |
United States |
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